Superior Acidity for Salt Formation: pKa Comparison with Thiazole and Ester Analogs
The target compound exhibits a pKa of 2.88 for its carboxylic acid proton, which is significantly lower than the pKa of the analogous 4-methylthiazole-5-carboxylic acid (pKa = 3.51) [1]. This indicates that the oxazole is a stronger acid than its thiazole counterpart. In contrast, the corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate, lacks this acidic proton entirely (pKa for the oxazole ring proton is 0.83) [1]. This quantitative difference dictates that the free acid will form salts more readily and participate in acid-base reactions where the ester cannot.
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 1.09, 2.88 |
| Comparator Or Baseline | 4-Methylthiazole-5-carboxylic acid (3.51); Ethyl 4-methyloxazole-5-carboxylate (0.83) |
| Quantified Difference | 0.63 pKa units lower than the thiazole analog |
| Conditions | Protonated forms in aqueous solution |
Why This Matters
The enhanced acidity of the oxazole carboxylic acid directly enables deprotonation and salt formation under milder conditions compared to the thiazole analog, a critical factor in solubility, formulation, and reactivity.
- [1] Haugwitz, R. D. (1968). Thiazolium ions and related heteroaromatic systems. II. The acidity constants of thiazolium, oxazolium, and imidazolium ions. The Journal of Physical Chemistry, 72(7), 2511-2514. View Source
